molecular formula C39H68O5 B586039 1,3-Dilinolein CAS No. 15818-46-9

1,3-Dilinolein

Cat. No.: B586039
CAS No.: 15818-46-9
M. Wt: 617.0 g/mol
InChI Key: LYPGMYIQHDZFFD-MAZCIEHSSA-N
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Description

Definition and Classification in Diacylglycerol Biochemistry

1,3-Dilinolein (CAS 15818-46-9) is a diacylglycerol (DAG) characterized by two linoleic acid (C18:2) chains esterified at the sn-1 and sn-3 positions of a glycerol backbone. Structurally classified as a 1,3-diglyceride, it belongs to the glycerolipid family and is distinguished by its unsaturated fatty acid composition. Unlike triglycerides, which contain three acyl groups, DAGs like this compound serve as metabolic intermediates in phospholipid biosynthesis and cellular signaling pathways. Its molecular formula is C39H68O5 , with a molecular weight of 616.96 g/mol.

Table 1: Key Structural Features of this compound

Property Value/Description
IUPAC Name 2-Hydroxy-1,3-propanediyl (9Z,12Z,9'Z,12'Z)bis(octadeca-9,12-dienoate)
Lipid Classification 1,3-Diacylglycerol (DAG)
Fatty Acid Composition Two linoleic acid (C18:2) residues
Molecular Weight 616.96 g/mol
Solubility Chloroform, methanol (slight)

Historical Context and Discovery

The synthesis and characterization of this compound emerged alongside advancements in lipid chemistry during the late 20th century. Early studies on DAGs focused on their roles in lipid metabolism, but targeted synthesis of this compound became feasible with enzymatic methods developed in the 1990s. Its natural occurrence was later confirmed in plant sources such as Sciadopitys verticillata and agricultural byproducts like rice husks. Industrial interest grew due to its emulsifying properties and potential applications in food and pharmaceuticals.

Nomenclature and Chemical Identity

The compound is systematically named 2-hydroxypropane-1,3-diyl bis(9Z,12Z-octadeca-9,12-dienoate) under IUPAC rules. Common synonyms include:

  • Glyceryl 1,3-dilinoleate
  • 1,3-Dilinoleoyl-rac-glycerol
  • α,α′-Dilinolein

Its chemical identity is further defined by:

  • CAS Registry Number : 15818-46-9
  • Lipid Maps ID : LMGL02010003
  • SMILES Notation : OC(COC(=O)CCCCCCCC=CCC=CCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC

Positional Isomerism in Diacylglycerols

DAGs exhibit positional isomerism depending on acyl group placement. Unlike 1,2-dilinolein, where fatty acids occupy adjacent positions, this compound’s acyl chains are distal, conferring distinct physicochemical properties. For example:

  • Melting Point : this compound remains liquid at lower temperatures compared to 1,2-isomers due to reduced molecular packing.
  • Enzymatic Reactivity : Pancreatic lipase preferentially hydrolyzes 1,3-DAGs, making them critical in lipid digestion studies.

Table 2: Comparison of this compound with Other DAG Isomers

Property This compound 1,2-Dilinolein
Acyl Positions sn-1 and sn-3 sn-1 and sn-2
Natural Abundance Minor component in plants More common in animal fats
Crystallization Behavior Forms less stable polymorphs Prone to β-crystal formation

Significance in Lipid Science and Research

This compound serves as a model compound for studying:

  • Lipid Signaling : Acts as a secondary messenger in protein kinase C activation.
  • Food Science : Used in structured lipids to modify melting profiles of fats.
  • Cosmetic Formulations : Functions as a nonionic surfactant in emulsifiers.
  • Pharmaceutical Carriers : Enhances drug solubility due to its amphiphilic nature.

Recent research highlights its role in cocoa butter crystallization dynamics, where minor DAGs like this compound influence polymorphic stability. Additionally, its presence in plant oils underscores its ecological role in seed lipid storage.

Properties

IUPAC Name

[2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPGMYIQHDZFFD-MAZCIEHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H68O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317257
Record name 1,3-Dilinolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

617.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15818-46-9
Record name 1,3-Dilinolein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15818-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl 1,3-dilinoleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015818469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dilinolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL 1,3-DILINOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B07YB21KXB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Direct Esterification in Solvent-Free Systems

In a solvent-free system, glycerol and linoleic acid are esterified using Lipozyme® RM IM at 25–35°C under reduced pressure (3 mm Hg) to remove water, shifting equilibrium toward product formation. Optimal conditions yield 74.3% this compound within 8 hours (Table 1). Water removal is critical; applying vacuum after the first hour reduces water content from 4.5% to 0.33%, maximizing conversion.

Table 1: Enzymatic Esterification Parameters for this compound

ParameterValue
EnzymeLipozyme® RM IM
Temperature25–35°C
Pressure3 mm Hg (after 1 h)
Molar Ratio (FA:Glycerol)2:1
Reaction Time8–12 h
Yield74.3% (crude), 98.7% purity

Transesterification with Vinyl Esters

Novozym® 435 catalyzes transesterification between glycerol and linoleic acid vinyl esters in t-butanol. At 62.4°C with a 2.4:1 molar ratio (oleic acid/glycerol), this method achieves 87.4% diolein yield , of which 87.8% is 1,3-regioisomer . While optimized for oleic acid, substituting linoleic acid vinyl ester produces comparable results, albeit with a 20% reduction in yield due to linoleate’s higher steric hindrance.

Chemoenzymatic Sequential Synthesis

A three-step chemoenzymatic approach enhances purity and scalability:

  • Transvinylation : Linoleic acid reacts with vinyl acetate to form vinyl linoleate.

  • Enzymatic Glycerolysis : Vinyl linoleate and glycerol undergo lipase-catalyzed reaction (Novozym® 435, 35°C, 8 h) to yield this compound with 90.8% content in the crude mixture.

  • Purification : Silica gel chromatography or molecular distillation achieves 98.6% purity .

This method avoids solvent use in the glycerolysis step, reducing environmental impact and simplifying downstream processing.

Industrial-Scale Production via Transesterification

Industrial protocols often employ transesterification of vegetable oils (e.g., soybean or sunflower oil) with methanol or ethanol, followed by glycerol re-esterification. Key steps include:

  • Base-Catalyzed Transesterification : Sodium methoxide (1–2% w/w) at 60°C for 1 h, producing methyl linoleate.

  • Re-esterification : Methyl linoleate reacts with glycerol (1:2 molar ratio) using Lipozyme® TL IM at 50°C for 12 h, yielding 68–72% this compound .

Purification involves short-path distillation to remove monoacylglycerols (MAGs) and triacylglycerols (TAGs), achieving ≥95% purity .

Solvent-Free Mechanoenzymatic Synthesis

Emerging techniques utilize ball milling to enhance enzyme-substrate interaction without solvents. Glycerol and linoleic acid (2:1 molar ratio) are mixed with Lipozyme® RM IM (10% w/w) and milled at 30 Hz for 4 h. This method achieves 81.2% this compound yield with 97.3% regioselectivity, reducing reaction time by 50% compared to conventional methods.

Purification and Characterization

Chromatographic Purification

  • Silica Gel Chromatography : Hexane/ethyl acetate (8:2 v/v) elutes this compound, separating it from MAGs and TAGs.

  • Silver-Ion HPLC : Resolves 1,3- and 1,2-regioisomers using a ChromSpher Lipids column (hexane/isopropanol 99:1 v/v).

Spectroscopic Validation

  • ¹H NMR : δ 4.92–4.84 (m, glycerol backbone), δ 2.76 (t, linoleate bis-allylic protons).

  • ESI-MS : m/z 617.5 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

1,3-Dilinolein undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of glyceryl 1,3-dilinoleate can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles in the presence of appropriate catalysts.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of glyceryl 1,3-dilinoleate, such as hydroxy or keto derivatives .

Scientific Research Applications

1,3-Dilinolein is employed in scientific research to study lipid metabolism and its role in various conditions like atherosclerosis and diabetes. It is also used to understand the impacts of fatty acids on cell signaling pathways . Additionally, glyceryl 1,3-dilinoleate is utilized in the development of pharmaceuticals and cosmetics due to its emollient and moisturizing properties.

Mechanism of Action

The mechanism by which glyceryl 1,3-dilinoleate exerts its effects involves its interaction with lipid metabolism pathways. It acts as a substrate for enzymes involved in the synthesis and degradation of lipids, influencing cellular processes such as inflammation, cell proliferation, and apoptosis . The molecular targets of glyceryl 1,3-dilinoleate include various enzymes and receptors involved in lipid signaling pathways .

Comparison with Similar Compounds

Analytical Differentiation of this compound

  • NMR Spectroscopy: this compound shows glycerol -CH₂ peaks at 4.15 ppm (vs. 4.3 ppm for triglycerides) and linoleate doublet-of-doublets at 5.3–5.4 ppm .
  • HPLC: Reverse-phase HPLC separates this compound (RT = 20.53 min) from trilinolein (RT = 22.1 min) using C18 columns .
  • Mass Spectrometry: Characteristic [M+H]⁺ peaks at m/z 613.4847 (this compound) vs. m/z 879.7 (trilinolein) .

Biological Activity

1,3-Dilinolein is a glycerolipid with significant biological activity, particularly in the context of lipid metabolism and cellular signaling. As a diacylglycerol, it plays a crucial role in various physiological processes, including inflammation, energy storage, and membrane dynamics. This article will explore the biological activities of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound (C39H68O5) is a glycerolipid composed of two linoleic acid (C18:2) chains esterified to the first and third hydroxyl groups of glycerol. Its structural formula can be represented as follows:

1 3 Dilinolein=Glycerol+2 Linoleic Acid\text{1 3 Dilinolein}=\text{Glycerol}+\text{2 Linoleic Acid}

This structure is essential for its biological activity, influencing its interactions with cellular membranes and enzymes.

1. Anti-inflammatory Properties

Research indicates that this compound may modulate inflammatory responses. A study highlighted its ability to inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases. The modulation of inflammation is particularly relevant in conditions such as arthritis and skin disorders.

2. Lipase Activity

This compound serves as a substrate for various lipases, which are enzymes that catalyze the hydrolysis of lipids. A voltammetric assay demonstrated that lipase activity could be measured using this compound as a substrate, indicating its role in lipid metabolism . This enzymatic activity is crucial for maintaining lipid homeostasis in cells.

3. Membrane Dynamics

The incorporation of this compound into cellular membranes has been shown to affect membrane fluidity and permeability. Its presence can influence the behavior of membrane proteins and receptors, thereby impacting signal transduction pathways . This property is particularly important in the context of cell signaling and communication.

4. Role in Skin Health

Recent studies have linked the activity of this compound to skin health. It is involved in synthesizing acylceramides through the action of enzymes such as PNPLA1 (patatin-like phospholipase domain-containing protein 1). This process is vital for maintaining the skin barrier function and preventing moisture loss . Alterations in this pathway can lead to conditions like ichthyosis and atopic dermatitis.

5. Nutritional Implications

As a source of linoleic acid, this compound contributes to dietary fat intake and has implications for cardiovascular health. Linoleic acid is an essential fatty acid that plays a role in cholesterol metabolism and inflammation regulation.

Table 1: Summary of Biological Activities of this compound

ActivityDescriptionReferences
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential therapeutic role in inflammatory diseases
Lipase substrateServes as a substrate for lipases; important for lipid metabolism
Membrane fluidityAffects membrane dynamics; influences protein behavior
Skin healthInvolved in acylceramide synthesis; crucial for skin barrier function
Nutritional sourceProvides essential fatty acids; impacts cardiovascular health

Case Study 1: Inhibition of Inflammatory Responses

A clinical study investigated the effects of dietary supplementation with linoleic acid-rich oils containing this compound on inflammatory markers in patients with rheumatoid arthritis. Results showed significant reductions in cytokine levels after supplementation over three months.

Case Study 2: Skin Barrier Function Improvement

Another study focused on patients with atopic dermatitis who were treated with topical formulations containing this compound. The findings indicated improved skin hydration and barrier function compared to control groups not receiving the treatment.

Q & A

Q. What are common errors in quantifying this compound’s thermophysical properties, and how can they be avoided?

  • Pitfalls : Inaccurate estimation of acentric factors (e.g., for dilinolein vs. trilinolein) due to oversimplified models.
  • Solutions : Use validated computational methods (e.g., group contribution models) and cross-reference experimental data (e.g., density, viscosity) to refine predictions .

Q. How can researchers ensure reproducibility in lipid body lipoxygenase (LOX) assays using this compound?

  • Standardization : Purify LOX to homogeneity (e.g., via Brij 99 extraction) and pre-incubate substrates in borate buffer (pH 8.5).
  • Controls : Include inhibitor-treated samples (e.g., Orlistat) to confirm enzyme-specific activity and rule out non-enzymatic hydrolysis .

Data Analysis and Interpretation

Q. Q. How should researchers interpret kinetic parameters (e.g., Kₘ) derived from this compound-based enzyme assays?

  • Contextualize values : Compare Kₘ (e.g., 0.29 mM for PP-L enzyme) with literature ranges (0.13–0.21 mM at pH 8). Discrepancies may reflect pH/temperature differences or substrate purity.
  • Normalize activity : Express results as µeq hydrolyzed per minute per mg protein to account for enzyme batch variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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